molecular formula C9H13Cl3N2O B14553465 Acetamide, 2,2,2-trichloro-N-[1-(1-piperidinyl)ethylidene]- CAS No. 62026-62-4

Acetamide, 2,2,2-trichloro-N-[1-(1-piperidinyl)ethylidene]-

Cat. No.: B14553465
CAS No.: 62026-62-4
M. Wt: 271.6 g/mol
InChI Key: WNTHQCVYAUASQJ-UHFFFAOYSA-N
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Description

Acetamide, 2,2,2-trichloro-N-[1-(1-piperidinyl)ethylidene]- is a complex organic compound with the molecular formula C8H12Cl3N2O This compound is characterized by the presence of a piperidine ring and three chlorine atoms attached to the acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2,2,2-trichloro-N-[1-(1-piperidinyl)ethylidene]- typically involves the reaction of trichloroacetamide with piperidine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products. The reaction mixture is then stirred for several hours, followed by purification through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of Acetamide, 2,2,2-trichloro-N-[1-(1-piperidinyl)ethylidene]- involves similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. The use of continuous flow reactors and automated purification systems allows for efficient large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2,2,2-trichloro-N-[1-(1-piperidinyl)ethylidene]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetamide, 2,2,2-trichloro-N-[1-(1-piperidinyl)ethylidene]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, 2,2,2-trichloro-N-[1-(1-piperidinyl)ethylidene]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to alterations in cellular processes. For example, it may inhibit acetylcholinesterase, resulting in increased levels of acetylcholine in the synaptic cleft and enhanced cholinergic transmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, 2,2,2-trichloro-N-[1-(1-piperidinyl)ethylidene]- is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile reagent in organic synthesis and as a pharmacological tool in biomedical research .

Properties

CAS No.

62026-62-4

Molecular Formula

C9H13Cl3N2O

Molecular Weight

271.6 g/mol

IUPAC Name

2,2,2-trichloro-N-(1-piperidin-1-ylethylidene)acetamide

InChI

InChI=1S/C9H13Cl3N2O/c1-7(13-8(15)9(10,11)12)14-5-3-2-4-6-14/h2-6H2,1H3

InChI Key

WNTHQCVYAUASQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=NC(=O)C(Cl)(Cl)Cl)N1CCCCC1

Origin of Product

United States

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